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molecular formula C14H20N2 B8369895 2-Benzyl-8-methyl-2,7-diazabicyclo[3.3.0]octane CAS No. 132414-60-9

2-Benzyl-8-methyl-2,7-diazabicyclo[3.3.0]octane

Cat. No. B8369895
M. Wt: 216.32 g/mol
InChI Key: DBIOGWLCSLTZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05071999

Procedure details

16 g (55 mmol) of ethyl 2-benzyl-8-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate are heated under reflux overnight with 50 ml of concentrated hydrochloric acid. The mixture is concentrated, and the residue is dissolved in 50 ml of water and rendered alkaline with potassium carbonate. The mixture is extracted five times using 50 ml of chloroform each time, the extracts are dried over K2CO3 and concentrated, and the residue is distilled.
Name
ethyl 2-benzyl-8-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:15][CH2:14][CH:13]2[CH:9]1[CH:10]([CH3:21])[N:11](C(OCC)=O)[CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>Cl>[CH2:1]([N:8]1[CH2:15][CH2:14][CH:13]2[CH:9]1[CH:10]([CH3:21])[NH:11][CH2:12]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
ethyl 2-benzyl-8-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2C(N(CC2CC1)C(=O)OCC)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted five times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts are dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2C(NCC2CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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